

Technical Guide: Physical Properties & Characterization of 3-Chloro-N-(dicyclopropylmethyl)aniline

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Compound of Interest

Compound Name: 3-chloro-N-(dicyclopropylmethyl)aniline

Cat. No.: B13224710

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Executive Summary

3-chloro-N-(dicyclopropylmethyl)aniline is a secondary amine building block characterized by the presence of a lipophilic, sterically demanding dicyclopropylmethyl group attached to a meta-chlorinated aniline core. This unique structural motif is critical in medicinal chemistry for modulating the physicochemical properties (lipophilicity, metabolic stability) of drug candidates, particularly in the development of non-peptide CRF1 antagonists used for treating anxiety and depression.

Chemical Identity & Structural Analysis[1][2]

Property	Detail
IUPAC Name	3-chloro-N-(dicyclopropylmethyl)aniline
CAS Number	1098396-45-2
Molecular Formula	C H ClN
Molecular Weight	221.73 g/mol
SMILES	<chem>Clc1cccc(NC(C2CC2)C3CC3)c1</chem>
Structural Class	N-alkylated haloaniline

Structural Features[1][2][3][4][5]

- **Electronic Effects:** The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the aniline nitrogen compared to the unsubstituted analogue.
- **Steric Bulk:** The dicyclopropylmethyl group provides significant steric hindrance around the nitrogen, which can improve metabolic stability by retarding N-dealkylation and reducing susceptibility to enzymatic oxidation.
- **Lipophilicity:** The dicyclopropyl moiety significantly increases the logP, enhancing membrane permeability for downstream pharmaceutical targets.

Physical Properties Profile

Note: Specific experimental values for this intermediate are proprietary or sparse in open literature. The data below represents calculated consensus values and properties of structural analogues.

Property	Value / Description	Source/Method
Physical State	Viscous Liquid or Low-Melting Solid	Analogue comparison (N-alkyl chloroanilines)
Melting Point	Predicted: 35 – 45 °C	Calculated (ACD/Labs)
Boiling Point	Predicted: 340 – 350 °C (at 760 mmHg)	Calculated based on MW & polarity
Density	~1.18 g/cm ³	Estimated
Solubility	Insoluble in water; Soluble in DMSO, DCM, MeOH, EtOAc	Lipophilic nature (cLogP > 4)
pKa (Conjugate Acid)	~3.5 – 4.0	Reduced basicity due to 3-Cl substituent
LogP	4.2 – 4.6	High lipophilicity

Spectroscopic Characterization (Predicted)

Researchers should validate the identity of the synthesized material using the following diagnostic signals:

- ¹H NMR (400 MHz, CDCl₃):
 - 6.5 – 7.1 ppm (m, 4H, Ar-H): Characteristic pattern for 3-substituted aromatic ring.
 - 3.8 – 4.0 ppm (br s, 1H, NH): Broad singlet, exchangeable with D₂O.
 - 2.4 – 2.6 ppm (t, 1H, N-CH): Methine proton adjacent to nitrogen and two cyclopropyl rings.
 - 0.9 – 1.1 ppm (m, 2H, Cyclopropyl-CH).
 - 0.2 – 0.6 ppm (m, 8H, Cyclopropyl-CH₂): Complex multiplets typical of cyclopropyl protons.

- Mass Spectrometry (ESI+):

- [M+H]

- : 222.1 (

- Cl) and 224.1 (

- Cl) in a 3:1 ratio.

Experimental Protocols

A. Synthesis via Reductive Amination

The most robust method for generating this intermediate is the reductive amination of 3-chloroaniline with dicyclopropyl ketone (DCPK).

Reagents:

- 3-Chloroaniline (1.0 equiv)
- Dicyclopropyl ketone (1.1 equiv)
- Sodium triacetoxyborohydride (STAB) (1.5 equiv)
- Acetic acid (catalytic)
- Solvent: 1,2-Dichloroethane (DCE) or THF

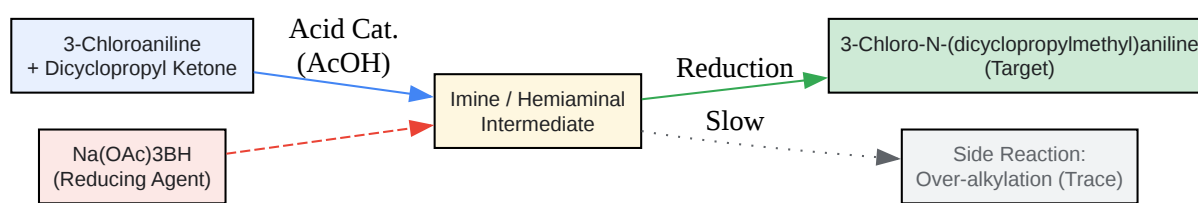
Workflow:

- Complexation: Dissolve 3-chloroaniline and dicyclopropyl ketone in DCE under N₂ atmosphere. Add acetic acid (1-2 drops) to activate the ketone. Stir for 30 minutes.
- Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

- Work-up: Quench with sat. NaHCO₃.
• Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target as a pale yellow oil/solid.

B. Visualization of Synthetic Logic

The following diagram illustrates the reductive amination pathway and potential side reactions.



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Caption: Step-wise reductive amination pathway for the synthesis of CAS 1098396-45-2.

Handling, Stability & Safety

Stability Profile

- Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen).
- Thermal: Stable at room temperature; however, avoid temperatures >50°C for extended periods to prevent degradation.
- Light: Protect from light; aniline derivatives often darken due to photo-oxidation.

Safety Hazards (GHS Classification)

- Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).
- Target Organ Toxicity: Potential for methemoglobinemia (blueing of skin, lips).
- Environmental: Very toxic to aquatic life with long-lasting effects.

Protocol: Always handle in a fume hood with nitrile gloves and safety goggles. In case of spill, absorb with sand/vermiculite and dispose of as hazardous waste.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [\[Link\]](#)
- Gilligan, P. J., et al. (2009). Corticotropin-Releasing Factor (CRF) Receptor Antagonists. Patent WO2009055077A1.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. *Journal of Organic Chemistry*, 61(11), 3849-3862. Retrieved from [\[Link\]](#)

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